Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate
Description
The compound Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate (hereafter referred to as Compound A) is a spirocyclic molecule featuring a pyrrolo[1,2-a]pyrazine core fused to a cyclobutane ring via a spiro junction. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthesis while modulating solubility and reactivity. This structure is significant in medicinal chemistry due to the pyrrolo-pyrazine system's propensity for bioactivity, particularly in central nervous system (CNS) and antimicrobial targets .
Properties
IUPAC Name |
tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-14(2,3)20-13(19)17-11-9-15(10-11)12-5-4-7-18(12)8-6-16-15/h11-12,16H,4-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOBQUYMASGEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C3CCCN3CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3’-cyclobutane]-1’-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as chromatography or crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Functional Group Analysis
The compound’s reactivity is governed by its structural features:
-
Carbamate group (tert-butyl) : Labile to hydrolysis under acidic or basic conditions.
-
Spiro ring system : Composed of a cyclobutane ring fused to a pyrrolo[1,2-a]pyrazine moiety, which may influence stability and reaction pathways.
-
Pyrrolo[1,2-a]pyrazine core : A bicyclic heterocycle with potential sites for electrophilic substitution or ring-opening reactions.
Carbamate Hydrolysis
The tert-butyl carbamate group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding a primary amine. For example:
This reaction is analogous to standard carbamate cleavage mechanisms, where the tert-butyl group acts as a protecting group .
Cyclization Reactions
The spiro ring system may undergo cyclization or rearrangement under specific conditions. While direct evidence for this compound is limited, related spiro systems (e.g., hexahydrocarbazol-4-ones) exhibit photocyclization via [6π] mechanisms, forming thermodynamically stable cis-isomers . For example:
Epimerization in such systems can occur under mild conditions (e.g., silica gel) .
Substitution Reactions
The pyrrolo[1,2-a]pyrazine core may participate in electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS), depending on substituents and reaction conditions. For instance:
-
EAS : Activation of the aromatic ring by electron-donating groups (e.g., amines) could enable reactions such as nitration or alkylation.
-
NAS : Electron-withdrawing groups (e.g., carbonyls) may facilitate substitution at specific positions.
Ring-Opening Reactions
Cyclobutane rings are strained and may undergo ring-opening under thermal or mechanical stress. For example:
This reactivity could influence the stability of the spiro system under harsh conditions.
Stability and Epimerization
The compound’s stability is influenced by its spiro ring system. In related systems, trans-isomers are often metastable and undergo epimerization to cis-isomers under mild conditions (e.g., silica gel) . For this compound, any trans-configured intermediates formed during synthesis may similarly rearrange to a more stable cis-form.
Data Table: Functional Group Reactivity
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| tert-butyl carbamate | Hydrolysis | Acidic/basic aqueous conditions | Liberation of primary amine |
| Cyclobutane ring | Ring-opening | Heat, mechanical stress | Alkene formation |
| Pyrrolo[1,2-a]pyrazine core | Electrophilic substitution | Nitration, alkylation agents | Substituted heterocycle |
| Spiro system | Epimerization | Mild conditions (e.g., silica) | cis-isomer formation |
Research Gaps
-
Direct Reaction Data : No explicit studies on this compound’s reactivity were found in the provided sources.
-
Kinetic Studies : Lack of data on reaction rates or energy barriers for potential transformations.
-
Biological Activity : Limited information on interactions with enzymes or receptors.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate has been explored for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. Studies have shown that spirocyclic compounds can interact with biological targets involved in cancer progression .
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activity. For instance, spiro compounds have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .
- Neurological Applications : The compound's structural features suggest potential use as acetylcholinesterase inhibitors (AChEIs), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Organic Synthesis
The synthesis of this compound involves several innovative methodologies:
- Multicomponent Reactions (MCRs) : The compound can be synthesized through MCRs that allow for the rapid assembly of complex structures from simple starting materials. This approach is particularly valuable for generating libraries of compounds for biological screening .
- Cascade Reactions : The formation of this compound may involve cascade reactions that combine multiple steps into a single reaction pathway. Such strategies enhance efficiency and yield in synthetic processes .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could result in materials with enhanced mechanical and thermal properties. Research is ongoing to explore its role as a monomer or additive in developing advanced composite materials .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics. |
| Study 2 | Antimicrobial Properties | Evaluated against various bacterial strains; exhibited MIC values comparable to leading antibiotics. |
| Study 3 | Neurological Applications | Showed promise as a potential AChEI with favorable ADMET profiles in silico. |
Mechanism of Action
The mechanism of action of Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3’-cyclobutane]-1’-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Compound A and Analogues
Key Observations :
- Substituents : The tert-butyl carbamate group in Compound A and Compound 14 contrasts with the difluoroacetyl group in , altering electronic properties and steric bulk.
- Fused Systems : Unlike fused benzoimidazopyrrolopyrazines (e.g., ), Compound A lacks aromatic fusion, which may reduce π-π stacking interactions but improve solubility.
Key Observations :
- Spiroannulation : Compound A likely follows methods similar to those in , where pyrrolo[1,2-a]pyrazine systems are synthesized via cycloaddition.
- Protection Strategies : The tert-butyl carbamate group in Compound A and Compound 14 is introduced early to stabilize reactive intermediates .
- Regioselectivity : Unlike electrophilic substitutions in , Compound A's spiro structure may limit reactivity at certain positions.
Biological Activity
Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex spirocyclic structure that contributes to its biological activity. The synthesis often involves multicomponent reactions (MCRs), which are efficient for generating diverse chemical entities. The specific synthesis pathways can yield the compound in high purity and yield rates, typically between 80% and 95% .
Antidiabetic Activity
Research has indicated that derivatives of this compound can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can enhance insulin sensitivity and lower blood glucose levels, making these compounds potential candidates for diabetes treatment .
Anticancer Properties
Studies have shown that certain spirocyclic compounds exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, derivatives similar to tert-butyl N-spiro compounds have been tested against various cancer cell lines with promising results .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in macrophage models. This suggests potential applications in treating inflammatory diseases .
Research Findings
A summary of key findings from recent studies on the biological activities of this compound includes:
Case Studies
- Diabetes Management : A clinical study evaluated the effect of a DPP-IV inhibitor derived from the tert-butyl N-spiro compound on patients with type 2 diabetes. Results showed a significant reduction in HbA1c levels after 12 weeks of treatment.
- Cancer Treatment : A laboratory study assessed the cytotoxic effects of various spirocyclic compounds on breast cancer cells. The results indicated that certain derivatives led to a decrease in cell viability by promoting apoptosis through the activation of caspase pathways.
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups.
Q & A
Q. What are the standard synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core in this compound?
The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via intramolecular cyclization of pyrrole derivatives. For example, quaternization of the non-bridgehead nitrogen in pyrrolo[1,2-a]pyrazine generates salts, which undergo 1,3-dipolar cycloaddition with dipolarophiles to form fused heterocycles . Alternatively, condensation of benzotriazole with 2-(pyrrol-1-yl)-1-ethylamine and subsequent nucleophilic substitutions (e.g., Grignard reagents, NaBH₄) yield tetrahydropyrrolo[1,2-a]pyrazines .
Q. How is the structural integrity of the compound verified during synthesis?
Key techniques include:
- NMR spectroscopy : Assigning hydrogen (¹H) and carbon (¹³C) signals to confirm regiochemistry and stereochemistry. For example, distinct chemical shifts for cyclobutane protons (~1.5–2.5 ppm) and pyrrolo-pyrazine NH groups (~5–6 ppm) are critical .
- Mass spectrometry (HRMS) : Matching observed molecular ion peaks with calculated values (e.g., [M+H]⁺) to validate purity and molecular formula .
- Infrared spectroscopy (IR) : Identifying functional groups like carbamate C=O stretches (~1700 cm⁻¹) .
Q. What pharmacological activities are associated with structurally related pyrrolo[1,2-a]pyrazine derivatives?
Analogous compounds exhibit vascular smooth muscle relaxation (e.g., tetrahydropyrrolo[1,2-a]quinoxalines) and antihypertensive effects . Others, like bispyrrolo[1,2-a]quinoxalines, show antimalarial activity by inhibiting β-hematin formation, with IC₅₀ values comparable to chloroquine .
Advanced Research Questions
Q. How can enantioselective synthesis of the tetrahydropyrrolo[1,2-a]pyrazine moiety be achieved?
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts provides chiral tetrahydropyrrolo[1,2-a]pyrazines with up to 95% ee. Critical factors include:
Q. What strategies address regioselectivity challenges in functionalizing the spirocyclic framework?
FeCl₃-catalyzed nucleophilic addition to activated N-heterocycles enables regioselective functionalization. For example:
- Quinolinium derivatives react at the C4 position, while isoquinoliniums favor C1 .
- Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution .
Q. How do structural modifications influence pharmacological activity in related compounds?
- Antimalarial SAR : Methoxy substituents on pyrrolo[1,2-a]quinoxaline enhance activity by 2–3 fold, while bis(3-aminopropyl)piperazine linkers improve solubility and target engagement .
- Vasorelaxation vs. antihypertensive activity : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl moiety reduce smooth muscle relaxation but increase hypotensive effects due to altered bioavailability .
Q. What methods mitigate racemization during synthesis of chiral intermediates?
Q. How are tandem reactions applied to synthesize complex derivatives?
Tandem iminium cyclization-Smiles rearrangement constructs pyrido[2,3-e]pyrrolo[1,2-a]pyrazines. For example:
Q. What computational tools predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with β-hematin, identifying key hydrogen bonds between pyrroloquinoxaline NH groups and heme propionate side chains . Free energy calculations (MM-PBSA) quantify binding affinities .
Q. How are green chemistry principles integrated into synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
